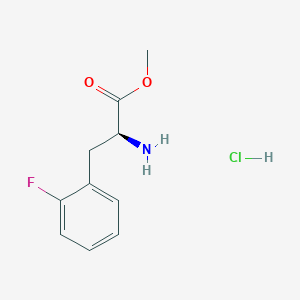

(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(2-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBXLWIDAKRUBJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride, also known by its CAS number 457654-69-2, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.

- Molecular Formula : C10H13ClFNO2

- Molecular Weight : 233.67 g/mol

- CAS Number : 457654-69-2

- Purity : Typically available at 97% purity

This compound acts primarily as an amino acid derivative. Its structure allows it to interact with various biological targets, including neurotransmitter systems. The presence of the fluorine atom in its structure enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate exhibit antimicrobial properties. For instance, studies have shown that derivatives containing fluorinated phenyl groups can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 6 to 12.5 µg/mL against various pathogens, suggesting that (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate may possess comparable efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines reveal that this compound may exhibit selective toxicity towards certain types of cancer cells. For example, in studies involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), analogs demonstrated a significant cytotoxic effect compared to standard chemotherapeutic agents like 5-fluorouracil .

Case Studies

-

Case Study on Anticancer Activity :

A study published in a peer-reviewed journal explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at low concentrations.Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 -

Neuroprotective Effects :

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Safety and Toxicology

While preliminary studies suggest promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data indicate low acute toxicity; however, long-term studies are warranted to assess chronic exposure effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Ring Variations

(a) Fluorine Substituent Position

- (S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride Molecular formula: C₁₀H₁₃ClFNO₂ (identical to the 2-fluoro derivative). Key difference: The fluorine atom is at the para position, reducing steric hindrance compared to the ortho (2-fluoro) derivative. This positional change alters dipole moments and binding affinities in receptor interactions .

- (S)-Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride Introduces a hydroxyl group adjacent to the fluorine, enhancing polarity and hydrogen-bonding capacity. This modification is critical for compounds targeting enzymes like kinases or proteases .

(b) Aromatic Ring Systems

- (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride Replaces the fluorophenyl group with an indole moiety. The indole’s nitrogen heterocycle enables π-stacking and cation-π interactions, often enhancing CNS penetration . Molecular weight: ~265 g/mol (higher due to the indole’s complexity) .

- (S)-Methyl 2-amino-3-(2-naphthyl)propanoate hydrochloride Features a naphthalene ring, increasing hydrophobicity and molecular weight (265.74 g/mol). Such derivatives are explored in anticancer agents due to enhanced intercalation with DNA .

Stereochemical and Functional Group Modifications

(a) Enantiomers

- (R)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride The R-enantiomer exhibits distinct biological activity. For example, in receptor-binding assays, enantiomers often show >10-fold differences in potency due to chiral recognition .

(b) Amino Acid Backbone Derivatives

- Methyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(furan-2-yl)propanoate Incorporates a valine-derived side chain and a furan ring. The additional amide group broadens applications in peptide mimetics and protease inhibitors .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride, and how is enantiomeric purity ensured?

- Methodology :

- Enantioselective Synthesis : Use chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) to achieve the (S)-configuration. For example, asymmetric hydrogenation of α,β-unsaturated esters can yield the desired enantiomer .

- Protection/Deprotection Strategies : Protect the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during synthesis to prevent side reactions. Deprotection is achieved via acidolysis (e.g., HCl in dioxane) .

- Purification : Employ high-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® AD-H) to confirm enantiomeric purity (>98% ee). NMR and mass spectrometry validate structural integrity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR analyze the fluorine-proton coupling and confirm the 2-fluorophenyl substituent’s position. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula (C₁₀H₁₂ClFNO₂) .

- HPLC-PDA : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm. Chiral HPLC confirms enantiomeric excess .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

- Methodology :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. For short-term use (1 month), -80°C is recommended .

- Solubility : Dissolve in anhydrous DMSO or methanol (1–10 mM stock solutions). Pre-warm to 37°C and sonicate for 10 minutes to enhance solubility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess in the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Vary catalysts (e.g., Ru-BINAP complexes), solvents (e.g., THF vs. MeOH), and temperatures (25–60°C) to identify optimal conditions. Response surface methodology (RSM) models interactions between variables .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically. For example, monitor esterification via carbonyl peak shifts .

Q. What strategies are recommended for resolving discrepancies in biological activity data between this compound and its structural analogs?

- Methodology :

- Comparative SAR Studies : Test analogs with substituent variations (e.g., 4-fluoro vs. 2-fluorophenyl groups) to assess how electronic effects influence receptor binding. Use IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes with targets like G-protein-coupled receptors (GPCRs). MD simulations (GROMACS) evaluate stability of ligand-receptor complexes .

Q. What experimental approaches are used to investigate the compound's interaction with neurotransmitter receptors and enzymes?

- Methodology :

- Radioligand Binding Assays : Use ³H-labeled ligands to measure affinity (Kd) for receptors (e.g., serotonin 5-HT₃ or GABAₐ). Competitive binding studies quantify displacement of reference ligands .

- Enzyme Kinetics : Conduct Michaelis-Menten experiments to determine inhibition constants (Ki) for enzymes like monoamine oxidase (MAO). Plot Lineweaver-Burk graphs to identify inhibition type (competitive vs. non-competitive) .

- In Vivo Electrophysiology : Patch-clamp recordings in neuronal cultures assess modulation of ion channel activity (e.g., Na⁺ or Ca²⁺ channels) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or stability data for this compound?

- Methodology :

- Replicate Conditions : Compare studies using identical solvents, pH, and temperatures. For example, solubility in PBS (pH 7.4) may differ from DMSO due to ionization .

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH for 14 days) and analyze degradation products via LC-MS. Identify hydrolytic or oxidative pathways .

Key Structural and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.